molecular formula C24H26ClN3OS B2540588 N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride CAS No. 1215686-39-7

N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride

Cat. No. B2540588
CAS RN: 1215686-39-7
M. Wt: 440
InChI Key: CIECSADVHWUGSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride is a useful research compound. Its molecular formula is C24H26ClN3OS and its molecular weight is 440. The purity is usually 95%.
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Scientific Research Applications

Alzheimer's Disease Imaging

The compound, closely related to derivatives used for positron emission tomography (PET) imaging, plays a crucial role in diagnosing Alzheimer's disease. Research demonstrates the utility of a similar compound, [18F]FDDNP, for non-invasively monitoring the accumulation of beta-amyloid plaques and neurofibrillary tangles in the brain, which are hallmarks of Alzheimer's disease. This application aids in the early detection and treatment monitoring of this neurodegenerative disorder (Shoghi-Jadid et al., 2002).

Photopolymerization

N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride derivatives have been explored for their role as photoinitiators in the polymerization process under LED irradiation. These compounds, specifically the N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives, show potential in initiating free radical polymerization of acrylates, making them valuable in materials science for creating polymers with specific properties (Zhang et al., 2018).

Asymmetric Synthesis

The compound is instrumental in asymmetric synthesis processes, particularly in generating chiral ligands. Research utilizing organopalladium complexes with related chiral auxiliaries demonstrates the potential for high regio- and stereoselectivity in hydrophosphination reactions. This application is significant in synthetic chemistry, where the creation of chiral molecules with high purity is crucial (Huang et al., 2010).

Anticancer Research

Derivatives of this compound have been studied for their cytotoxic activity against cancer cells. These compounds, particularly those with modifications on the naphthamide moiety, show promising cytotoxic effects against various cancer cell lines, suggesting their potential use in developing new anticancer therapies (Sharma et al., 2009).

Corrosion Inhibition

In the context of materials science, certain derivatives of the compound have been explored as corrosion inhibitors. These studies focus on the compound's ability to form protective layers on metal surfaces, thereby preventing corrosion. This application is particularly relevant in industries where metal longevity and integrity are critical (Tan et al., 2020).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3OS.ClH/c1-16-13-21-22(14-17(16)2)29-24(25-21)27(12-11-26(3)4)23(28)20-10-9-18-7-5-6-8-19(18)15-20;/h5-10,13-15H,11-12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIECSADVHWUGSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CCN(C)C)C(=O)C3=CC4=CC=CC=C4C=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.